3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone
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Overview
Description
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone is a complex organic compound with a unique structure that includes a piperazinone ring substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone typically involves the condensation of 4-methoxyphenylglyoxal with 1-phenylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like sodium hydroxide to facilitate the condensation reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final condensation reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 3-(2-(4-methoxyphenyl)-2-hydroxyethylidene)-1-phenylpiperazinone.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups on the piperazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
178408-25-8 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-9-7-14(8-10-16)18(22)13-17-19(23)21(12-11-20-17)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3/b17-13- |
InChI Key |
CGRBFSZZIMMECD-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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